molecular formula C12H23N3O2 B13580852 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid

1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid

Cat. No.: B13580852
M. Wt: 241.33 g/mol
InChI Key: SYOLVWCFQXGYMS-UHFFFAOYSA-N
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Description

. Its structure features a piperidine ring substituted with both an ethyl group and a piperazine moiety.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 1-ethylpiperidine with piperazine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 1-ethylpiperidine, piperazine

    Catalyst: Acidic or basic conditions

    Solvent: Organic solvent (e.g., ethanol, dichloromethane)

    Temperature: Typically at room temperature or slightly elevated

    Isolation: The product can be isolated by extraction and purification.

Industrial Production: While industrial-scale production methods may vary, the synthesis described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are essential for efficient production.

Chemical Reactions Analysis

1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

    Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).

    Major Products: These reactions can yield derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid finds applications in various fields:

    Medicine: It may serve as a scaffold for drug development due to its unique structure.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: It could be employed in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with biological targets (e.g., receptors, enzymes) or modulate cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid is unique, similar compounds include:

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

1-ethyl-4-piperazin-1-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H23N3O2/c1-2-14-7-3-12(4-8-14,11(16)17)15-9-5-13-6-10-15/h13H,2-10H2,1H3,(H,16,17)

InChI Key

SYOLVWCFQXGYMS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C(=O)O)N2CCNCC2

Origin of Product

United States

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